2-Bromo-3-methoxy-5-methylpyrazine
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Overview
Description
2-Bromo-3-methoxy-5-methylpyrazine is a chemical compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxy-5-methylpyrazine typically involves the bromination of 3-methoxy-5-methylpyrazine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxy-5-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine oxides or reduction to form pyrazine derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical conditions
Major Products:
- Substitution reactions yield various substituted pyrazines.
- Oxidation reactions produce pyrazine oxides.
- Reduction reactions yield reduced pyrazine derivatives .
Scientific Research Applications
2-Bromo-3-methoxy-5-methylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxy-5-methylpyrazine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-5-methoxy-3-methylpyrazine
- 2-Bromo-3-methylpyrazine
- 3-Methoxy-5-methylpyrazine
Comparison: 2-Bromo-3-methoxy-5-methylpyrazine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-bromo-3-methoxy-5-methylpyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3 |
InChI Key |
OXNUWUJJCAWMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)Br |
Origin of Product |
United States |
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